MFCD18323602
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Overview
Description
MFCD18323602, also known as Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate, is a chemical compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceutical testing. It is not intended for human or veterinary use .
Preparation Methods
The synthesis of Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the dihydropyridine ring, followed by esterification to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the synthesis of more complex molecules for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate can be compared with similar compounds such as:
- Methyl 4-(4-oxo-1,4-dihydropyridin-3-yl)benzoate
- Ethyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
- Methyl 4-(4-hydroxy-1,4-dihydropyridin-2-yl)benzoate These compounds share structural similarities but differ in their functional groups or substituents, which can affect their chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-(4-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKHHKFRNUUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692629 |
Source
|
Record name | Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-36-3 |
Source
|
Record name | Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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